molecular formula C19H29NO3 B13801215 Ethyl 4-((7-hydroxy-3,7-dimethyloctylidene)amino)benzoate CAS No. 67893-08-7

Ethyl 4-((7-hydroxy-3,7-dimethyloctylidene)amino)benzoate

Cat. No.: B13801215
CAS No.: 67893-08-7
M. Wt: 319.4 g/mol
InChI Key: XVBLHUKRTCOMPF-UHFFFAOYSA-N
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Description

Ethyl 4-((7-hydroxy-3,7-dimethyloctylidene)amino)benzoate is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((7-hydroxy-3,7-dimethyloctylidene)amino)benzoate typically involves a multi-step process. One common method includes the condensation reaction between ethyl 4-aminobenzoate and 7-hydroxy-3,7-dimethyloctanal. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pH conditions to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as crystallization or chromatography to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((7-hydroxy-3,7-dimethyloctylidene)amino)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 4-((7-hydroxy-3,7-dimethyloctylidene)amino)benzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of Ethyl 4-((7-hydroxy-3,7-dimethyloctylidene)amino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-aminobenzoate: A precursor in the synthesis of Ethyl 4-((7-hydroxy-3,7-dimethyloctylidene)amino)benzoate.

    Ethyl benzoate: A simpler ester with different chemical properties.

    Ethyl 4-((5-hydroxy-3,4-bis(hydroxymethyl)-6-methylpyridin-2-yl)diazenyl)benzoate: A novel azo compound with distinct optical properties.

Properties

CAS No.

67893-08-7

Molecular Formula

C19H29NO3

Molecular Weight

319.4 g/mol

IUPAC Name

ethyl 4-[(7-hydroxy-3,7-dimethyloctylidene)amino]benzoate

InChI

InChI=1S/C19H29NO3/c1-5-23-18(21)16-8-10-17(11-9-16)20-14-12-15(2)7-6-13-19(3,4)22/h8-11,14-15,22H,5-7,12-13H2,1-4H3

InChI Key

XVBLHUKRTCOMPF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=CCC(C)CCCC(C)(C)O

Origin of Product

United States

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